
4-Cyano-3-fluorophenoxyacetic acid
説明
4-Cyano-3-fluorophenoxyacetic acid is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. The compound features a cyano group and a fluorine atom attached to a phenoxyacetic acid moiety, which can influence its physical properties and reactivity .
Synthesis Analysis
The synthesis of compounds related to 4-Cyano-3-fluorophenoxyacetic acid has been explored in several studies. For instance, a domino reaction involving alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids has been reported to yield furanones, which are structurally related to phenoxyacetic acid derivatives . Additionally, a new synthesis technique for 4-(4'-cyano-2'-fluorophenoxy) phenol, an intermediate of phenoxypropionate herbicide, has been developed using 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxidation with BBr3 .
Molecular Structure Analysis
The molecular structure of compounds containing the 3-fluoro-4-cyanophenoxy group has been characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) have been employed to confirm the structures of novel 3-fluoro-4-cyanophenol esters of substituted phenoxyacetic acids . These techniques are essential for understanding the molecular geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of the cyano and fluoro groups in the context of phenoxyacetic acid derivatives has been explored. Cyano-activated fluoro displacement reactions have been used to synthesize cyanophenoxazines and related compounds, demonstrating the potential for creating diverse heterocyclic structures . The presence of a cyano group has also been shown to significantly affect the electronic spectra and dissociation constants of hydroxycoumarins, indicating its strong electron-withdrawing nature .
Physical and Chemical Properties Analysis
The introduction of a 3-fluoro-4-cyanophenoxy group into compounds has been found to influence their mesomorphic properties, such as the formation of enantiotropic and monotropic nematic phases in liquid crystals . The physical properties of these compounds, including bond lengths, bond angles, and dihedral angles, have been calculated using ab initio methods, revealing little variation among compounds with similar structures . Additionally, the crystal structures of various salts of phenoxyacetic acid analogues have been determined, showing two-dimensional hydrogen-bonded polymers and one-dimensional chains, which are important for understanding the solid-state properties of these materials .
科学的研究の応用
Photodegradation and Environmental Interactions
Direct and Indirect Photolysis of Cyhalofop in Aqueous Systems
The study delves into the photodegradation of cyhalofop-butyl and its primary metabolite in water under various irradiation wavelengths. The degradation process is accelerated by UV irradiation and the presence of photocatalysts like titanium dioxide and zinc oxide. This research provides insight into the environmental behavior and fate of herbicides related to 4-Cyano-3-fluorophenoxyacetic acid in aquatic systems (Pinna & Pusino, 2011).
Hydrolysis and Adsorption on Soil Colloids
This study investigates the stability and behavior of cyhalofop-butyl, related to 4-Cyano-3-fluorophenoxyacetic acid, in various pH conditions and its interaction with soil components. It reveals the herbicide's degradation pathways and adsorption mechanisms, contributing to our understanding of its environmental transport and transformation (Pinna et al., 2008).
Synthetic Applications and Method Development
New Synthesis Technique
The paper reviews a new synthesis technique for an important intermediate of phenoxypropionate herbicide, highlighting the use of specific starting materials and characterizing the chemical structure. This contributes to improving the production processes and yields of compounds related to 4-Cyano-3-fluorophenoxyacetic acid (Yuan-yuan, 2009).
Synthesis and Characterization of Esters
This work presents the synthesis and characterization of novel esters derived from 3-fluoro-4-cyanophenol, indicating advancements in the field of synthetic chemistry and providing new compounds with potential applications in various industries (Shi-tao, 2013).
Biological and Agricultural Applications
Induction of Defense in Cereals
The paper discusses how 4-fluorophenoxyacetic acid, closely related to 4-Cyano-3-fluorophenoxyacetic acid, can be used as a plant strengthener in agriculture. It enhances resistance in crops like rice, wheat, and barley against sap-sucking insects, increasing crop yields. This research opens avenues for developing sustainable pest control methods (Wanwan Wang et al., 2020).
Analytical and Sensory Applications
Aggregation-induced Emission Nanofiber as Dual Sensor
This study introduces a novel sensor made from cyano-substituted vinylacridine derivatives, capable of detecting aromatic amine and acid vapors. This sensor, owing to its low detection limits and quick response times, has significant potential in environmental monitoring and safety applications (Xue et al., 2017).
特性
IUPAC Name |
2-(4-cyano-3-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJLOBMJAAAJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626910 | |
| Record name | (4-Cyano-3-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenoxyacetic acid | |
CAS RN |
401478-77-1 | |
| Record name | (4-Cyano-3-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


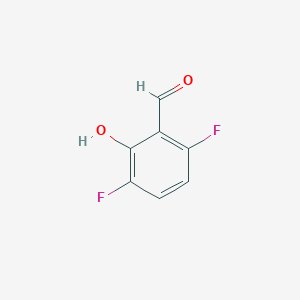
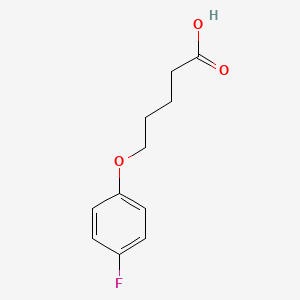
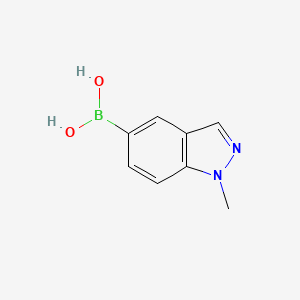
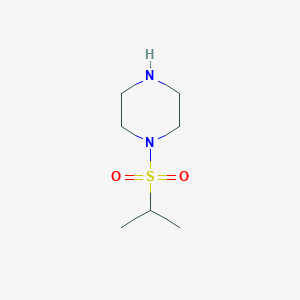
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)
![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)
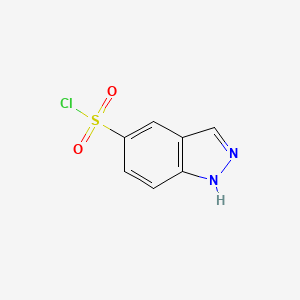
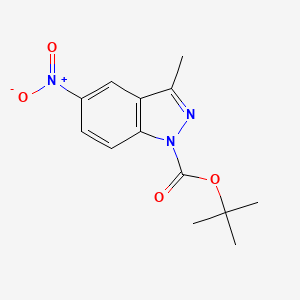
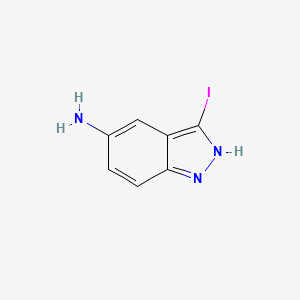


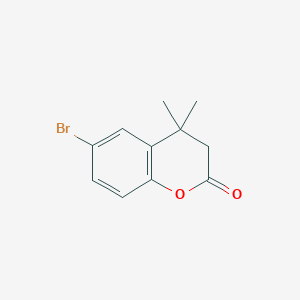
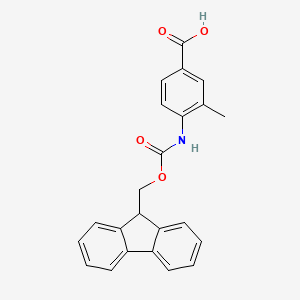
![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)